Darunavir, commonly known by its abbreviation DRV, is an oral nonpeptidic HIV-1 protease inhibitor (PI) that plays a crucial role in antiretroviral therapy (ART) for HIV-infected patients. It is known for its high genetic barrier to resistance and its effectiveness against multidrug-resistant HIV isolates. Darunavir works in conjunction with a low boosting dose of ritonavir and has been used in both treatment-experienced and treatment-naive patients. The drug has shown to be well tolerated and has a favorable profile in terms of lipid abnormalities compared to other PIs3.
One of the challenges in treating HIV-associated neurological disorders (HAND) is the delivery of antiretroviral drugs across the blood-brain barrier (BBB). A study has explored the encapsulation of darunavir in biodegradable polymeric nanoparticles (NPs) to improve its transport through the BBB. These nanoparticles, which include luminescent carbon dots (C-Dots), have shown the ability to permeate an artificial BBB model and inhibit the expression of matrix metalloproteinase-9 (MMP-9), a factor in the development of HAND. The results suggest that such nanovectors could be a promising approach for the treatment of HAND1.
Another study has investigated the interaction between darunavir and calf thymus deoxyribonucleic acid (ct-DNA) using multi-spectroscopic methods and molecular docking. The findings indicate that darunavir binds to ct-DNA via groove binding mode, with hydrogen bonds and van der Waals forces playing a predominant role in the binding process. This interaction could provide insights into the molecular mechanisms of darunavir and its potential effects on DNA, which may have implications for its use in various therapeutic applications2.
In clinical settings, darunavir has been evaluated for its efficacy and tolerability. It has been shown to be more effective than other ritonavir-boosted control PIs and lopinavir in treatment-experienced patients. In treatment-naive patients, darunavir was noninferior to boosted lopinavir at 48 weeks and more effective at 96 weeks. The drug is generally well tolerated, with a lower incidence of diarrhea and fewer lipid abnormalities than other PIs. These findings underscore the value of darunavir as a component of ART regimens for managing HIV-1 infection3.
Darunavir-d9 is derived from Darunavir, which has been extensively studied and utilized in clinical settings for the treatment of HIV. The compound is categorized as an anti-HIV agent and is also classified as a pharmaceutical reference standard due to its use in analytical chemistry and pharmacokinetic studies. The molecular formula of Darunavir-d9 is , with a molecular weight of approximately 556.72 g/mol .
The synthesis of Darunavir-d9 involves several steps that modify the original Darunavir structure to incorporate deuterium isotopes. The general approach includes:
For example, one method described involves the slow addition of iodomethyl tetradecanoate to a cooled solution of Darunavir in tetrahydrofuran, followed by warming and stirring for an extended period before purification .
The molecular structure of Darunavir-d9 can be represented by its structural formula and SMILES notation. The incorporation of deuterium modifies the hydrogen atoms in the molecule, which can be crucial for studies involving mass spectrometry or NMR spectroscopy.
Darunavir-d9 participates in various chemical reactions primarily related to its role as a protease inhibitor. Key reactions include:
Darunavir-d9 exerts its antiviral effects by competitively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of Gag-Pol polyproteins into functional proteins required for viral assembly and maturation.
Darunavir-d9 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Darunavir-d9 has significant applications in both clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3